

# quantum chemical geometry doxepin hydrochloride

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## Compound Focus: Doxepin Hydrochloride

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## Crystal Structure & Quantum Chemical Geometry

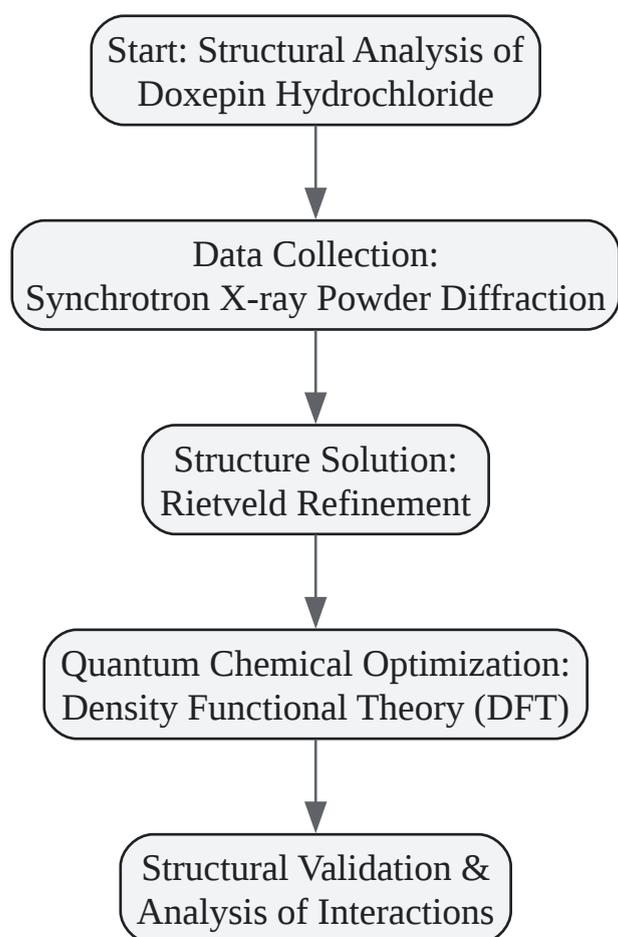
The crystal structure of the **(E)-isomer of doxepin hydrochloride** has been resolved. The table below summarizes the key crystallographic and quantum chemical data [1] [2] [3].

Parameter	Value / Description
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /a (#14) [3]
Unit Cell Parameters	a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [3]
Unit Cell Volume	1756.097(12) Å <sup>3</sup> [3]
Z (Molecules/Unit Cell)	4 [3]
Calculation Method	Density Functional Theory (DFT) [1] [2]

Parameter	Value / Description
Precision Indicator	Root-mean-square Cartesian displacement: 0.122 Å (between Rietveld-refined and DFT-optimized structures) [2]

## Experimental Protocols for Structural Analysis

The determination of **doxepin hydrochloride**'s crystal structure relied on a specific workflow. The following diagram illustrates the key experimental and computational steps involved.



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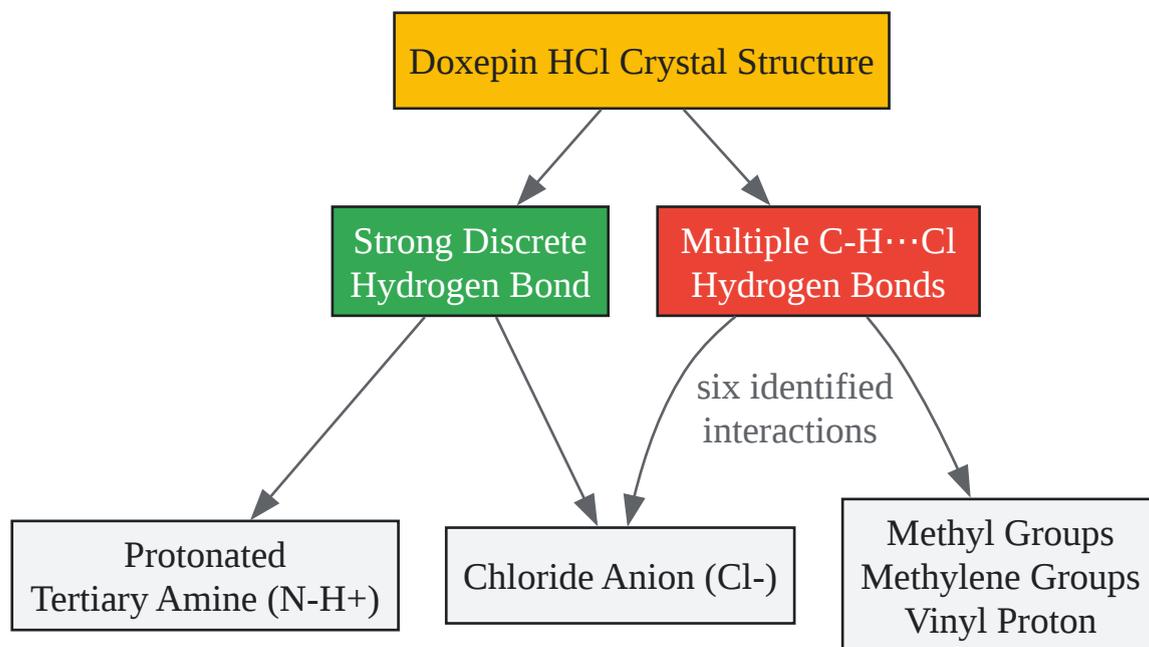
*Experimental and computational workflow for structural analysis.*

The core methodology involves the following steps:

- **Data Collection via Synchrotron X-ray Powder Diffraction:** High-resolution powder diffraction data was collected using a synchrotron X-ray source. This provides the high-quality data necessary for solving and refining the crystal structure [2] [3].
- **Structure Solution via Rietveld Refinement:** The powder diffraction data was analyzed using the Rietveld refinement method. This process adjusts a theoretical crystal structure model until it best fits the experimental diffraction pattern, yielding the initial refined atom coordinates [2] [3].
- **Quantum Chemical Optimization via Density Functional Theory (DFT):** The crystallographically determined molecular structure was used as a starting point for geometry optimization using DFT. This computational technique finds the most stable molecular geometry by minimizing the total energy of the system. The close agreement (RMS displacement of 0.122 Å) between the Rietveld-refined and DFT-optimized structures confirms the precision of the final model [1] [2].

## Key Structural Insights and Intermolecular Interactions

The solid-state conformation and stability of the crystal are governed by a network of intermolecular interactions, with hydrogen bonding playing a critical role. The following diagram maps these primary interactions.



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*Primary intermolecular interactions in the doxepin HCl crystal.*

The most significant intermolecular interactions identified are [2] [3]:

- A strong, discrete hydrogen bond between the **protonated nitrogen atom** of the dimethylamino group and the **chloride anion**.
- Six weaker **C–H...Cl hydrogen bonds** involving:
  - Methyl groups
  - Methylene groups
  - The vinyl proton
- The geometry optimizations indicate that the solid-state conformation is a **low-energy conformation** stabilized by these intermolecular interactions, which are largely governed by electrostatic attractions [2].

## Conclusion for Research and Development

This structural elucidation of **doxepin hydrochloride** provides a robust foundation for further research. The high-quality crystallographic data is pivotal for:

- **Understanding Structure-Activity Relationships (SAR):** The precise molecular geometry can help model interactions with biological targets like the H1 receptor [4].
- **Polymorphism Studies:** The detailed structure serves as a reference point for investigating other solid forms of **doxepin hydrochloride** [2].
- **Rational Drug Design and Formulation:** Knowledge of the hydrogen-bonding network and solid-state conformation is critical for predicting solubility, stability, and bioavailability [1] [2].

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## References

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